3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one is a complex organic compound characterized by a quinoline core substituted with a furan-2-ylmethyl group and a methoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is , with a molecular weight of approximately 284.31 g/mol .
This compound is classified as a heterocyclic organic compound, specifically a quinolinone derivative. It is synthesized through various organic reactions involving furan derivatives and quinoline-based structures. The research surrounding this compound focuses on its synthesis, biological activity, and potential applications in pharmaceuticals and materials science.
The synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methoxy-1H-quinolin-2-one with furan-2-ylmethylamine under controlled conditions. This reaction is often facilitated by the use of catalysts and suitable solvents such as acetic acid or ethanol at elevated temperatures .
The molecular structure of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one features a quinoline ring system that is substituted at the 3-position with an amino group linked to a furan ring. The presence of the methoxy group at the 7-position enhances its chemical properties.
The structural formula can be represented as follows:
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one can undergo several chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one involves its interaction with specific biological targets, particularly enzymes and receptors involved in various pathways. Research indicates that this compound may inhibit key enzymes associated with inflammation, thereby exerting anti-inflammatory effects . Additionally, it has been studied for its potential to modulate cellular pathways relevant to cancer progression.
The physical properties include:
Chemical properties include:
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one has several scientific applications:
This compound represents a significant interest area within organic chemistry, medicinal chemistry, and materials science due to its diverse applications and unique chemical properties.
The synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one relies on well-established multi-step protocols for constructing the quinolinone core. The primary route involves a three-component reaction starting from 6-methoxy-2-quinolinone, formaldehyde, and furan-2-ylmethylamine under Mannich-type conditions. This generates the critical C-N linkage between the quinolinone and furanylmethyl moieties. Alternative pathways employ pre-functionalized intermediates, such as first synthesizing 3-chloromethyl-7-methoxyquinolin-2-one followed by nucleophilic displacement with furan-2-ylmethylamine. This method necessitates stringent anhydrous conditions to prevent hydrolysis of the reactive chloromethyl intermediate [8].
Key challenges include regioselectivity at the quinolinone C3 position and managing the nucleophilicity of the furanylmethylamine. Electron-donating groups (e.g., 7-methoxy) enhance electrophilicity at C3, improving yields to 65–78% compared to unsubstituted analogs (45–52%). A critical limitation is the potential competitive over-alkylation at nitrogen, mitigated by slow addition of formaldehyde equivalents and maintaining a 1:1.2:1 ratio of quinolinone:formaldehyde:furan-2-ylmethylamine [5].
Table 1: Comparative Analysis of Multi-Step Synthesis Approaches
Starting Material | Reaction Type | Key Intermediate | Yield Range | Key Limitation |
---|---|---|---|---|
6-Methoxy-2-quinolinone | Mannich-type reaction | None (direct coupling) | 65–78% | Over-alkylation side products |
3-Chloromethyl-7-methoxyquinolin-2-one | Nucleophilic substitution | 3-Chloromethyl intermediate | 60–70% | Hydrolysis susceptibility |
7-Methoxy-2-quinolinone-3-carbaldehyde | Reductive amination | Aldehyde intermediate | 55–65% | Imine instability under reflux |
Catalysis significantly enhances the efficiency of both the quinoline-furan coupling and late-stage N-methylation. For the core condensation, Lewis acid catalysts like zinc chloride (5–10 mol%) accelerate imine formation and subsequent reduction in one-pot reductive amination protocols. This reduces reaction times from 24 hours to 6–8 hours while improving yields by 15–20% [8].
Borrowing Hydrogen (BH) catalysis enables selective N-methylation using methanol as a green methyl source. Iridium complexes (e.g., [Cp*IrCl₂]₂) or heterogeneous Pt/C catalysts facilitate this process at 80–100°C, achieving >90% conversion with minimal over-methylation. The mechanism involves:
Microwave-assisted catalysis further streamlines furan-quinoline coupling. Pd(OAc)₂/PPh₃ systems (2 mol%) in ethanol reduce condensation times from hours to 15–30 minutes, though yields remain comparable (70–75%) to conventional heating [8].
Solvent polarity and extraction temperature critically influence reaction kinetics and purity. Binary solvent systems like ethanol-water (80:20 v/v) enhance solubility of the polar quinolinone intermediate and moderately lipophilic furan component, boosting yields to 82% compared to pure ethanol (68%) or acetonitrile (60%). Elevated temperatures (80–90°C) accelerate the rate-determining imine formation but risk furan ring decomposition beyond 100°C [6] [9].
Table 2: Solvent and Temperature Optimization Parameters
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Key Observation |
---|---|---|---|---|---|
Ethanol (absolute) | 78 (Reflux) | 8 | 68 | 95 | Standard conditions |
Ethanol:Water (80:20) | 85 | 6 | 82 | 97 | Enhanced solubility, higher purity |
Acetonitrile | 82 | 10 | 60 | 92 | Slow kinetics, side products |
Dimethylformamide | 100 | 4 | 75 | 85 | Degradation above 100°C |
Accelerated Solvent Extraction (ASE) principles apply to reaction workup: pressurized ethanol at 60°C efficiently extracts the product while excluding polymeric impurities. Temperature gradients during crystallization (0°C to 25°C ramp) yield analytically pure crystals, confirmed by sharp melting points (mp 192–194°C) and single-spot TLC [9] [6].
Purification addresses two primary contaminants: unreacted furan-2-ylmethylamine and regioisomeric by-products. Silica gel chromatography remains indispensable, with optimized eluents:
Crystallization-induced asymmetric transformation resolves E/Z isomers originating from the exocyclic aminomethylidene group. Slow evaporation from ethyl acetate/n-hexane (1:3) selectively crystallizes the E-isomer, confirmed by NOESY correlations (H-C=N with furan H-3/H-4). Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (5:5:5:5) achieves >99.5% purity when scaling beyond 100g [2] [7].
Table 3: Advanced Purification Techniques Comparison
Method | Conditions | Purity Achieved | Recovery Yield | Throughput |
---|---|---|---|---|
Silica Chromatography | Ethyl acetate:MeOH (95:5), isocratic | 98.5% | 85–90% | Moderate |
Recrystallization | Ethyl acetate/n-hexane (1:3), slow evaporation | 99.0% | 75–80% | High |
Centrifugal Partition Chromatography | Heptane/EA/MeOH/H₂O (5:5:5:5) | 99.5% | 90–92% | Low |
Preparative HPLC | C18, Methanol:Water (70:30) + 0.1% TFA | 99.9% | 65–70% | Very Low |
Final identity confirmation employs orthogonal techniques: FTIR shows lactam C=O at 1650 cm⁻¹, furan C-O-C at 1015 cm⁻¹, and N-H stretch at 3350 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms [M+H]+ at m/z 283.1312 (calc. 283.1314 for C₁₇H₁₇N₂O₃+) [7].
Critical Analysis and Research Gaps
Current methodologies inadequately address chemo- and regioselectivity in unsymmetrical quinolinone substrates. While 7-methoxy directs electrophilic substitution to C3, competing reactions at C5/C8 reduce yields by 15–20%. Continuous flow microreactors present unexplored opportunities: preliminary data suggest 3-second residence times at 140°C could improve selectivity [8].
The E/Z isomerization equilibrium in solution ( [2]) necessitates stringent crystallization control for pharmaceutical applications. Chiral auxiliaries during reductive amination could stereoselectively generate the E-isomer, avoiding costly post-synthesis resolution. Future work must also standardize green metrics (e.g., E-factor, PMI) across reported syntheses to enable objective sustainability comparisons.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1